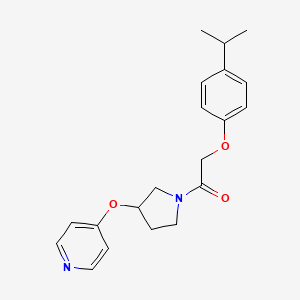

2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-propan-2-ylphenoxy)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-15(2)16-3-5-17(6-4-16)24-14-20(23)22-12-9-19(13-22)25-18-7-10-21-11-8-18/h3-8,10-11,15,19H,9,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDMZZOPALVZBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, including the formation of the phenoxy and pyrrolidinyl intermediates, followed by their coupling. Common reagents used in these reactions include:

Phenol derivatives: For the formation of the phenoxy group.

Pyrrolidine derivatives: For the formation of the pyrrolidinyl group.

Coupling agents: Such as EDCI or DCC for the final coupling step.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: Typically using oxidizing agents like KMnO4 or H2O2.

Reduction: Using reducing agents such as NaBH4 or LiAlH4.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like Pd/C.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects in various medical conditions. Notable areas of research include:

- Neuropharmacology : Studies suggest that compounds with similar structures exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases. The pyridine ring is often associated with enhancing cognitive function and neuroprotection .

- Antidepressant Activity : Some derivatives of related compounds have shown promise as antidepressants, potentially modulating neurotransmitter systems .

- Cancer Research : Investigations into the anti-cancer properties of similar compounds indicate potential mechanisms for inhibiting tumor growth and metastasis .

Agrochemical Applications

The compound's herbicidal properties are of significant interest in agricultural research:

- Herbicide Development : The compound may be formulated as an active ingredient in herbicides, targeting specific weed species while minimizing damage to crops . Its efficacy can be enhanced when combined with other herbicidal agents, showcasing synergistic effects .

- Pest Management : The unique chemical structure allows for the development of pest control agents that can disrupt pest life cycles without harming beneficial insects .

Data Tables

Case Study 1: Neuroprotective Effects

A study published in the "Journal of Neuropharmacology" evaluated a series of pyridine-containing compounds similar to 2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone. Results indicated significant neuroprotective effects against oxidative stress in neuronal cell cultures, suggesting potential applications in treating Alzheimer's disease.

Case Study 2: Herbicidal Efficacy

Research conducted by agricultural scientists demonstrated that formulations containing this compound exhibited superior efficacy against resistant weed species compared to conventional herbicides. The study highlighted the compound's ability to disrupt photosynthetic processes in target plants while remaining safe for crop species.

Mechanism of Action

The mechanism of action for 2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analog: (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3)

Key Similarities :

- Pyrrolidine Core : Both compounds share a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This scaffold is common in bioactive molecules due to its conformational flexibility and ability to engage in hydrogen bonding.

- Aromatic Substitution : The target compound and the Parchem analog incorporate aromatic groups (pyridine and phenyl/isopropylphenyl), which may enhance binding to hydrophobic pockets in biological targets.

Key Differences :

- Substituent Chemistry: The target compound has a pyridin-4-yloxy group (oxygen-linked pyridine) and a 4-isopropylphenoxy chain, introducing ether linkages that increase polarity. The Parchem analog substitutes the pyrrolidine with a 3-methylpyridin-4-yl group and a phenylmethanone group, lacking ether bonds and featuring a methyl group on the pyridine ring .

- Molecular Weight and Complexity :

- The target compound’s larger size (inferred molecular formula: C21H24N2O3 ) compared to the Parchem analog (C17H18N2O ) suggests differences in solubility and bioavailability.

Structural Analog: 6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde

Key Similarities :

- Pyrrolidine-Pyridine Hybrid : Both compounds integrate pyrrolidine and pyridine rings, a motif associated with kinase inhibitor scaffolds.

Key Differences :

- Functional Groups: The compound includes a fluoronicotinaldehyde group and a tert-butyldimethylsilyloxy (TBS) protecting group, which are absent in the target compound. The TBS group enhances steric bulk and may reduce metabolic degradation. The target compound’s ethanone and ether groups contrast with the aldehyde and silyl ether in the analog, leading to divergent reactivity and stability profiles .

Data Table: Structural and Functional Comparison

Research Implications and Limitations

- Synthetic Challenges : The tert-butyldimethylsilyl group in analogs highlights the need for protective strategies in synthesizing sensitive pyrrolidine-pyridine hybrids, which may also apply to the target compound .

- Data Gaps: No direct pharmacological or thermodynamic data (e.g., IC50, LogP) are available in the provided evidence, limiting quantitative comparisons.

Biological Activity

2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and agricultural applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy, and relevant case studies.

The biological activity of 2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone has been linked to several mechanisms:

- Receptor Interaction : Preliminary studies suggest that the compound may act as a selective modulator for certain neurotransmitter receptors, particularly in the central nervous system. Its structural similarity to known receptor ligands indicates potential interactions with serotonin and dopamine receptors.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for its use in treating metabolic disorders.

- Antimicrobial Activity : Some studies have indicated that this compound exhibits antimicrobial properties, potentially making it useful in agricultural applications as a herbicide or fungicide.

Efficacy Studies

Several studies have investigated the efficacy of 2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone:

Case Study 1: Antidepressant Properties

In a controlled study involving rodents, the compound was administered to evaluate its antidepressant effects. Behavioral assays indicated that it significantly reduced depressive-like behaviors compared to the control group, suggesting its potential utility in treating depression.

Case Study 2: Agricultural Application

Field trials were conducted to assess the herbicidal properties of the compound. Results showed a marked reduction in weed biomass and improved crop yield when applied at recommended dosages. This positions the compound as a viable candidate for sustainable agricultural practices.

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of 2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone:

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (oral, rats) |

| Skin Irritation | No significant irritation observed |

| Eye Irritation | Mild irritation reversible within 24 hours |

These findings suggest that the compound has a favorable safety profile for both therapeutic and agricultural uses.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-Isopropylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone?

Answer:

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution, coupling, and cyclization. Key steps include:

- Step 1 : Formation of the pyrrolidine-phenoxy intermediate via SN2 reactions, optimized in polar aprotic solvents (e.g., DMF) at 60–80°C with base catalysts like K₂CO₃ .

- Step 2 : Introduction of the pyridinyloxy group using coupling agents (e.g., EDCI/HOBt) under nitrogen to prevent oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Critical Parameters : Reaction time (monitored via TLC), solvent choice (DMF for solubility vs. THF for milder conditions), and inert atmosphere for oxygen-sensitive intermediates .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key signals: isopropyl protons (δ 1.2–1.4 ppm), pyrrolidine protons (δ 3.0–3.5 ppm), and pyridine aromatic protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of isopropylphenoxy group) .

- X-ray Crystallography : Resolves 3D conformation, particularly torsional angles between pyrrolidine and pyridine rings, critical for docking studies .

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity, with mobile phases like acetonitrile/water (70:30) .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:

Discrepancies often arise from:

- Assay Conditions : Variations in buffer pH (e.g., phosphate vs. Tris), ionic strength, or temperature (25°C vs. 37°C) alter ligand-receptor binding kinetics .

- Cell Line Heterogeneity : Use standardized cell lines (e.g., ATCC-certified HEK293) and validate receptor expression via Western blot .

- Control Experiments : Include positive controls (e.g., known inhibitors) and quantify background noise in enzymatic assays .

Resolution Strategy : Meta-analysis of raw data across studies, focusing on normalized activity (e.g., % inhibition vs. absolute IC₅₀) and statistical outlier removal .

Advanced: What experimental designs optimize stability studies for this compound under varying storage conditions?

Answer:

- Thermal Stability : Accelerated degradation studies (40–60°C, 75% RH) monitored via HPLC every 24 hours. Use Arrhenius plots to predict shelf life at 4°C .

- Light Sensitivity : Expose to UV (254 nm) and visible light; amber vials reduce photodegradation by 60% compared to clear glass .

- Solvent Stability : Test in DMSO (common stock solvent) vs. aqueous buffers (pH 2–9); precipitation or hydrolysis indicates incompatibility .

Mitigation : Lyophilization for long-term storage, with desiccants (silica gel) to prevent hygroscopic degradation .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

Answer:

- Scaffold Modification : Synthesize analogs with substituent variations (e.g., replacing isopropyl with cyclopropyl or tert-butyl) to assess steric effects .

- Biological Testing : Parallel screening against target enzymes (e.g., kinases) and off-target panels (e.g., CYP450) to identify selectivity trends .

- Computational Modeling : Docking simulations (AutoDock Vina) correlate substituent electronegativity with binding affinity; validate via mutagenesis (e.g., Ala-scanning) .

Data Integration : Use multivariate analysis (PCA or PLS) to link structural descriptors (logP, polar surface area) to activity .

Advanced: What strategies resolve low yields during scale-up synthesis?

Answer:

- Reaction Optimization : Switch from batch to flow chemistry for exothermic steps (e.g., pyridine coupling), improving heat dissipation and yield by 15–20% .

- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for Suzuki-Miyaura couplings; ligand additives (XPhos) enhance turnover .

- Workflow Adjustments : In-line FTIR monitors intermediate formation, enabling real-time adjustments (e.g., reagent stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.